molecular formula C23H24ClN5OS B2737570 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-51-4

5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2737570
CAS RN: 887219-51-4
M. Wt: 453.99
InChI Key: DFHPBMJWVQNFDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole, triazole, and piperazine ring. These types of compounds are often found in pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the piperazine ring is a common structural motif that can be incorporated into biologically active compounds through a Mannich reaction .

Scientific Research Applications

Antimicrobial Activities

  • Research by (Bektaş et al., 2007) demonstrates the antimicrobial potential of 1,2,4-triazole derivatives. They synthesized various derivatives, including compounds similar in structure to the one , and found them to possess good or moderate activities against microorganisms.

Anticonvulsant Properties

  • A study by (Fiakpui et al., 1999) explored the synthesis and anticonvulsant activities of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines. They found that certain synthesized compounds exhibited significant anticonvulsant activity, which is relevant for conditions like epilepsy.

Vibrational Spectroscopic Analysis

  • In a study by (Kuruvilla et al., 2018), the vibrational spectroscopic properties of a similar compound were investigated using FT-IR and FT-Raman techniques. This research is crucial in understanding the physical and chemical properties of these compounds.

Structural Characterization

  • (Jiu-fu et al., 2015) conducted a study on the crystal structure of a related compound, providing insights into its molecular geometry and potential biological activities.

Biological Activity

  • Research by (Gleason & Shannon, 1998) and (Kimura et al., 2004) explored the biological activities of compounds related to 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, particularly focusing on their interactions with serotonin receptors and potential pharmacological applications.

Anticancer Evaluation

  • A study by (Kattimani et al., 2013) synthesized and evaluated the in vitro anticancer activity of novel triazole derivatives. They found that certain compounds showed promising activity against various human tumor cell lines, suggesting potential applications in cancer therapy.

Molecular Docking Studies

  • Research by (Zhang et al., 2007) involved the synthesis and study of triazolopyrimidines as anticancer agents. Their work included molecular docking studies to understand the interaction of these compounds with biological targets.

Mechanism of Action

The mechanism of action would likely depend on the specific application of the compound. For example, some piperazine-based compounds have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

5-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(17-10-6-7-11-18(17)24)28-14-12-27(13-15-28)16-8-4-3-5-9-16/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHPBMJWVQNFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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